molecular formula C6H13NO3S B1216426 beta-Hydroxyhomomethionine CAS No. 53510-82-0

beta-Hydroxyhomomethionine

Cat. No.: B1216426
CAS No.: 53510-82-0
M. Wt: 179.24 g/mol
InChI Key: JOYBNYJPNBDURI-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-hydroxyhomomethionine (chemical structure: hypothetical, based on nomenclature) is a sulfur-containing amino acid derivative characterized by a hydroxyl group (-OH) at the beta (β) position of its homomethionine backbone. Homomethionine itself is a homolog of methionine, featuring an additional methylene (-CH₂-) group in its carbon chain. While direct references to this compound are absent in the provided evidence, its structural analogs (e.g., homobetaines, hydroxy-substituted betaines) suggest roles in protein stabilization, biomedical applications, or metabolic pathways .

Properties

CAS No.

53510-82-0

Molecular Formula

C6H13NO3S

Molecular Weight

179.24 g/mol

IUPAC Name

(2S,3R)-2-amino-3-hydroxy-5-methylsulfanylpentanoic acid

InChI

InChI=1S/C6H13NO3S/c1-11-3-2-4(8)5(7)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10)/t4-,5+/m1/s1

InChI Key

JOYBNYJPNBDURI-UHNVWZDZSA-N

SMILES

CSCCC(C(C(=O)O)N)O

Isomeric SMILES

CSCC[C@H]([C@@H](C(=O)O)N)O

Canonical SMILES

CSCCC(C(C(=O)O)N)O

Synonyms

2-amino-3-hydroxy-5-methylthio-n-valeric acid
beta-hydroxyhomomethionine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare beta-hydroxyhomomethionine with structurally or functionally related compounds, drawing on data from betaine analogs, amino acids, and quaternary ammonium salts.

Table 1: Structural and Functional Comparison of this compound and Analogs

Compound Key Features Synthesis Method (if available) Applications/Functionality Evidence Source
This compound Hypothetical structure: β-OH on homomethionine (C₆H₁₃NO₃S) backbone. Not specified (inferred: ion-exchange chromatography or hydroxylation) Potential osmolyte, protein stabilizer Inferred
Homoglycerol Betaine (HGB) Glycerol moiety with zwitterionic quaternary ammonium. Molecular formula: C₇H₁₅NO₃. Ion-exchange chromatography Compatible solute, stabilizes enzymes under stress
Hydroxypropyl Homobetaine (HPHB) Hydroxypropyl group attached to homobetaine. Formula: C₉H₁₉NO₃. Synthesis via alkylation of tertiary amines Surfactant, stabilizes proteins in extreme pH
Alanine Betaine (Propiobetaine) Trimethylammonium group on β-alanine. Formula: C₆H₁₃NO₂. CAS 6458-06-4. Derived from β-alanine methylation Osmoprotectant, dietary supplement
Beta-Alanine Non-proteinogenic β-amino acid. Formula: C₃H₇NO₂. CAS 107-95-7. Enzymatic decarboxylation of aspartate Precursor for carnosine, pH buffering
Homoveratryl Amine Phenethylamine derivative with methoxy groups. Formula: C₁₀H₁₅NO₂. Not specified (inferred: alkylation) Pharmaceutical intermediate

Key Differences and Research Findings

Structural Variations: this compound’s sulfur-containing backbone distinguishes it from non-sulfur analogs like HGB and HPHB. The thioether group (from methionine) may confer unique redox properties or metal-binding capacity, unlike purely hydrocarbon betaines . Compared to alanine betaine (a quaternary ammonium salt), this compound lacks a permanent positive charge but may exhibit zwitterionic behavior due to its amino and hydroxyl groups .

Functional Roles :

  • Homobetaines (e.g., HGB, HPHB) are well-documented as protein stabilizers in extremophiles, protecting against denaturation from heat, salinity, or urea . This compound may share this role but with enhanced solubility due to its hydroxyl group.
  • Beta-alanine, a metabolic precursor, contrasts with this compound in lacking a hydroxyl group and sulfur, limiting its utility in sulfur-dependent pathways .

Synthetic Accessibility :

  • Homobetaines like HPHB are synthesized via alkylation or ion-exchange chromatography, suggesting similar routes for this compound. However, introducing a hydroxyl group may require additional oxidation steps .

Biomedical Potential: Homoveratryl amine, a phenethylamine derivative, is used in pharmaceutical intermediates (e.g., dopamine analogs) . This compound’s hydroxyl group could make it a candidate for drug delivery or chelation therapy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.